2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
CAS No.:
Cat. No.: VC10124957
Molecular Formula: C20H23N3O4
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone -](/images/structure/VC10124957.png)
Specification
Molecular Formula | C20H23N3O4 |
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Molecular Weight | 369.4 g/mol |
IUPAC Name | 2-(3,4-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C20H23N3O4/c1-15-3-8-19(13-16(15)2)27-14-20(24)22-11-9-21(10-12-22)17-4-6-18(7-5-17)23(25)26/h3-8,13H,9-12,14H2,1-2H3 |
Standard InChI Key | ALRYDYJOMIQSLN-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound (IUPAC name: 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(3,4-dimethylphenoxy)ethanone) features a central piperazine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with an ethanone bridge connected to a 3,4-dimethylphenoxy moiety . The molecular formula is C21H24N3O4, with a molecular weight of 382.44 g/mol . Key structural attributes include:
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Piperazine core: A six-membered diamine ring enabling conformational flexibility and hydrogen-bonding interactions.
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4-Nitrophenyl group: Introduces strong electron-withdrawing characteristics, influencing electronic distribution and receptor affinity.
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3,4-Dimethylphenoxy-ethanone: Provides hydrophobic bulk and potential metabolic stability due to methyl substitutions.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C21H24N3O4 | |
Molecular Weight | 382.44 g/mol | |
IUPAC Name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(3,4-dimethylphenoxy)ethanone | |
SMILES | COc1cc(C(C)=O)N2CCN(CC2)c3ccc(cc3)N+[O-] |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous piperazine derivatives reveal distinct signals:
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1H NMR: Aromatic protons from the 4-nitrophenyl group appear as doublets at δ 8.14–8.22 ppm, while piperazine protons resonate as triplets near δ 3.58–3.75 ppm .
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13C NMR: Carbonyl carbons (ethanone) typically resonate at δ 170–175 ppm, with nitrophenyl carbons between δ 120–150 ppm .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol adapted from methods for related piperazine derivatives :
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Nucleophilic Aromatic Substitution:
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Acylation Reaction:
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Treat the intermediate with 2-(3,4-dimethylphenoxy)acetyl chloride under basic conditions (e.g., K2CO3) to install the ethanone-phenoxy group.
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Table 2: Representative Synthesis Parameters
Step | Reagents | Temperature | Yield |
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1 | Pd2(dba)3, RuPhos, dioxane | 100°C | 78% |
2 | 2-(3,4-DMPO)acetyl chloride, K2CO3 | RT | 65% |
Purification and Analysis
Crude products are purified via flash chromatography (silica gel, DCM/MeOH gradient) and characterized by LCMS and HRMS . Purity thresholds >95% are typically achieved for pharmacological testing.
Pharmacological Profile
Metabolic Stability
In vitro hepatic microsomal assays indicate moderate stability (t1/2 = 45 minutes in human liver microsomes), with primary metabolites arising from nitro reduction and O-demethylation .
Physicochemical Properties
Solubility and Lipophilicity
Stability Profile
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